1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane
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Overview
Description
1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane is an organic compound characterized by the presence of a hydroxyimino group, a morpholine ring, and a phenyl group
Preparation Methods
The synthesis of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane typically involves multi-step reactions. One common synthetic route includes the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon. .
Scientific Research Applications
1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring and phenyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane can be compared with other similar compounds, such as:
Hydroxyiminoisoquinolin-3(2H)-ones: These compounds share the hydroxyimino group but differ in their core structure.
Ethyl cyanohydroxyiminoacetate: This compound also contains a hydroxyimino group but has different functional groups and applications.
Hydroxyimino derivatives of hollongdione: These compounds have similar functional groups but are derived from different precursors. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKTKHMAIYBHA-YPKPFQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC/C(=N/O)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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